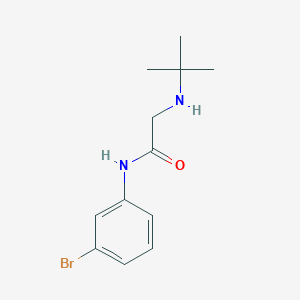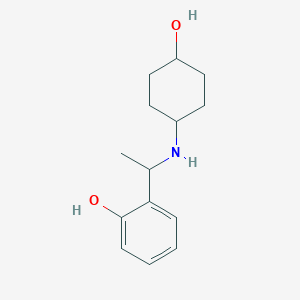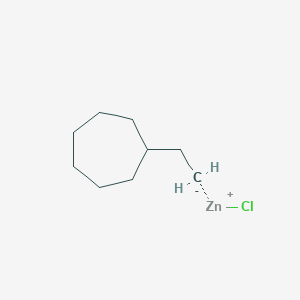
2-(Cycloheptyl)ethylzinc chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cycloheptyl)ethylzinc chloride is an organozinc compound with the molecular formula C9H17ClZn. This compound is part of the organozinc family, which is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the cycloheptyl group adds a unique structural aspect, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cycloheptyl)ethylzinc chloride typically involves the reaction of cycloheptyl bromide with ethylzinc chloride in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
[ \text{Cycloheptyl Bromide} + \text{Ethylzinc Chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cycloheptyl)ethylzinc chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Coupling Reactions: It is often used in cross-coupling reactions, such as the Negishi coupling, to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and carbonyl compounds. The reactions are typically carried out in THF or other aprotic solvents.
Coupling Reactions: Palladium or nickel catalysts are often used, with the reactions conducted under inert atmospheres to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the cycloheptyl group and the electrophile.
Applications De Recherche Scientifique
2-(Cycloheptyl)ethylzinc chloride has several applications in scientific research:
- **
Organic Synthesis: It is used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C9H17ClZn |
|---|---|
Poids moléculaire |
226.1 g/mol |
Nom IUPAC |
chlorozinc(1+);ethylcycloheptane |
InChI |
InChI=1S/C9H17.ClH.Zn/c1-2-9-7-5-3-4-6-8-9;;/h9H,1-8H2;1H;/q-1;;+2/p-1 |
Clé InChI |
HSLYXIMABCBMJP-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]CC1CCCCCC1.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


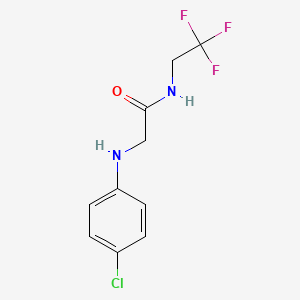
![Tert-butyl 4-methyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14900573.png)
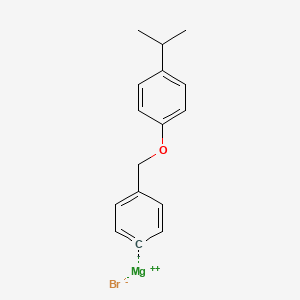
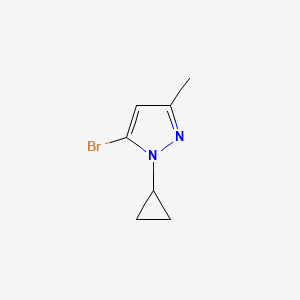

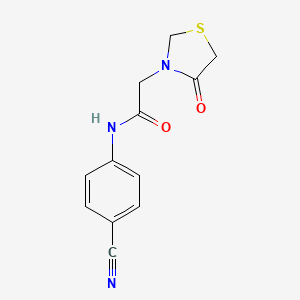
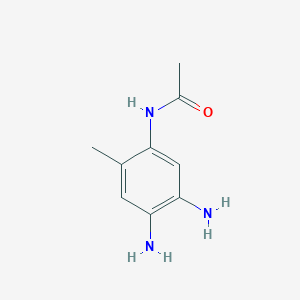
![2-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14900611.png)

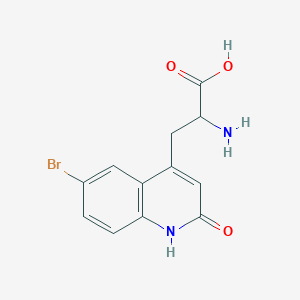
![tert-Butyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14900641.png)
